3-TERT-BUTYL-4-FLUORO-1H-PYRAZOL-5-AMINE
Description
3-TERT-BUTYL-4-FLUORO-1H-PYRAZOL-5-AMINE is a pyrazole derivative featuring a tert-butyl group at position 3, a fluorine atom at position 4, and an amine group at position 5. The pyrazole core is a five-membered aromatic ring with two adjacent nitrogen atoms. This compound is of interest in medicinal and agrochemical research due to its structural versatility and tunable reactivity.
Properties
Molecular Formula |
C7H12FN3 |
|---|---|
Molecular Weight |
157.19 g/mol |
IUPAC Name |
5-tert-butyl-4-fluoro-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H12FN3/c1-7(2,3)5-4(8)6(9)11-10-5/h1-3H3,(H3,9,10,11) |
InChI Key |
OKXHUYVXPMZFMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=NN1)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-TERT-BUTYL-4-FLUORO-1H-PYRAZOL-5-AMINE typically involves the formation of the pyrazole ring followed by the introduction of the tert-butyl and fluorine substituents. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions. The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base. The fluorine atom is typically introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-TERT-BUTYL-4-FLUORO-1H-PYRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form pyrazoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
3-TERT-BUTYL-4-FLUORO-1H-PYRAZOL-5-AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-TERT-BUTYL-4-FLUORO-1H-PYRAZOL-5-AMINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the tert-butyl and fluorine substituents can influence its binding affinity and specificity, affecting the overall biological activity.
Comparison with Similar Compounds
Substituent Variations and Molecular Characteristics
Key differences arise from substitutions at positions 1, 3, and 4 of the pyrazole ring. Below is a comparative analysis:
Key Observations:
- Target Compound: The fluorine at position 4 introduces strong electron-withdrawing effects, which may stabilize the aromatic ring and reduce susceptibility to electrophilic substitution.
- Chlorinated Analogs : Compounds with chlorine substituents (e.g., 3-chloro-4-methylphenyl or 2,4-dichlorophenyl) exhibit increased molecular weight and logP values compared to the fluorine-containing target. Chlorine’s moderate electron-withdrawing nature may balance electronic effects but reduce metabolic stability relative to fluorine.
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs) :
- Fluorine (target compound) exerts stronger inductive effects than chlorine, leading to greater ring deactivation. This could slow reaction rates in nucleophilic aromatic substitution compared to chlorinated analogs.
- The tert-butyl group (electron-donating) counterbalances EWG effects, creating a unique electronic profile.
- Bulky aryl substituents (e.g., 3-chloro-4-methylphenyl in ) may further restrict conformational flexibility.
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